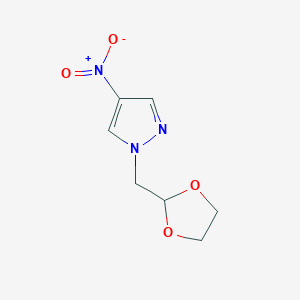
1-(1,3-Dioxolan-2-ylmethyl)-4-nitro-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(1,3-Dioxolan-2-ylmethyl)-4-nitro-1H-pyrazole” is a complex organic molecule. It contains a 1,3-dioxolane ring, a nitro group, and a pyrazole ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, 1,3-dioxolanes can generally be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol .Molecular Structure Analysis
The molecular structure of this compound would likely involve the 1,3-dioxolane ring attached to the 4-nitro-1H-pyrazole via a methylene (-CH2-) group .Wissenschaftliche Forschungsanwendungen
Fungicidal Activity
Compounds containing the 1,3-dioxolane moiety, such as 1-[(1,3-dioxolan-2-yl)methyl]-4-nitro-1H-pyrazole , have been reported to exhibit fungicidal properties . These compounds can be synthesized and tested for their ability to prevent and control plant diseases. Their efficacy can be compared to established fungicides like propiconazole and difenoconazole, which are known for their high efficiency in controlling common plant diseases.
Plant Growth Regulation
In addition to their fungicidal activity, these compounds may also act as plant growth regulators . This dual functionality can be particularly beneficial in agricultural research, where the regulation of plant growth is often as important as protecting crops from fungal pathogens. The exact mechanisms by which these compounds affect plant growth would be an interesting subject for further study.
Synthesis of Antitumor Agents
The 1,3-dioxolane structure is a valuable intermediate in the synthesis of various antitumor agents . Research into the development of new antitumor drugs could explore the incorporation of the 1-[(1,3-dioxolan-2-yl)methyl]-4-nitro-1H-pyrazole structure to enhance the efficacy or selectivity of these agents.
Development of Fluorescent Probes
This compound has potential applications in the development of fluorescent probes for biological research . Specifically, it could be used to create probes that can distinguish between molecules like cysteine, homocysteine, and glutathione, which is crucial for understanding cellular redox states and signaling pathways.
Inhibitors of Calmodulin Kinase II
The 1,3-dioxolane structure can be utilized in the microwave-assisted synthesis of inhibitors for calmodulin kinase II, an enzyme involved in calcium signaling . Inhibitors of this kinase have therapeutic potential in the treatment of cardiovascular diseases and neurological disorders.
Synthesis of S1 Receptor Ligands
Researchers can use 1-[(1,3-dioxolan-2-yl)methyl]-4-nitro-1H-pyrazole as a reactant in the preparation of s1 receptor ligands . These ligands have implications in the treatment of pain, depression, and schizophrenia, making this an important area of pharmacological research.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which could provide a hint about the potential targets of this compound .
Mode of Action
It’s worth noting that compounds with similar structures have been found to inhibit certain enzymes, such as the 14-alpha demethylase enzyme . This inhibition prevents the demethylation of a precursor to ergosterol, a crucial component of certain cellular membranes .
Biochemical Pathways
Based on the potential inhibition of the 14-alpha demethylase enzyme, it can be inferred that the compound might affect the ergosterol biosynthesis pathway .
Result of Action
The potential inhibition of the 14-alpha demethylase enzyme could lead to disruption in the synthesis of ergosterol, affecting the integrity of certain cellular membranes .
Eigenschaften
IUPAC Name |
1-(1,3-dioxolan-2-ylmethyl)-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c11-10(12)6-3-8-9(4-6)5-7-13-1-2-14-7/h3-4,7H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFTUNRCZSUESP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CN2C=C(C=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1,3-dioxolan-2-yl)methyl]-4-nitro-1H-pyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


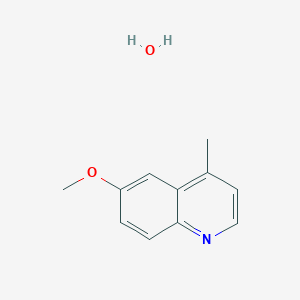

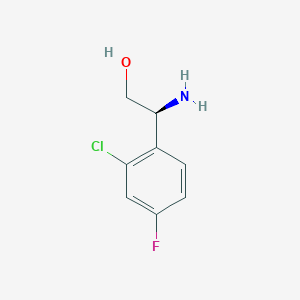

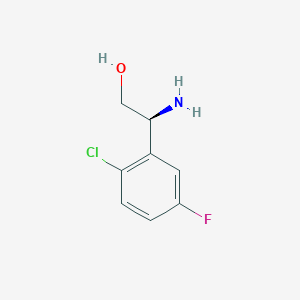
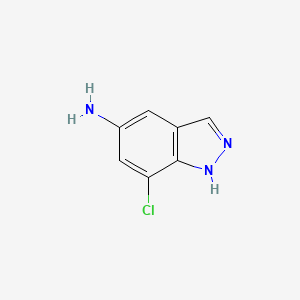
![4'-[4-(Trifluoromethoxy)phenyl]acetophenone](/img/structure/B6329550.png)



![2-[2-[(tert-Butyldimethylsilyl)oxy]phenyl]acetonitrile](/img/structure/B6329603.png)

